(2-(4-Chlorophényl)quinoléin-4-yl)(pipéridin-2-yl)méthanol

Vue d'ensemble

Description

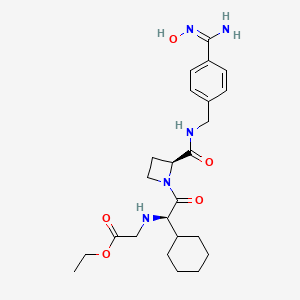

Vacquinol-1, also known as NSC 13316, is an activator of MKK4-dependent macropinocytotic cell death in glioblastoma cells. Vacquinol-1 has beneficial effects on a glioblastoma multiforme mouse model by oral administration. In glioblastoma cells, Vacquinol-1 targets macropinocytosis, a cellular process that will not lead to cell death in normal cells.

Applications De Recherche Scientifique

Efficacité oncolytique dans le traitement du glioblastome

Vacquinol-1 a été identifié comme un agent thérapeutique potentiel pour le glioblastome, une forme agressive de cancer du cerveau. Le composé induit la mort cellulaire dans les cellules de glioblastome par vacuolisation catastrophique . Ce processus implique la perturbation des structures cellulaires conduisant à la mort cellulaire, ce qui constitue une approche novatrice dans le traitement de ce type de cancer.

Pharmacocinétique et caractéristiques stéréochimiques

Les propriétés pharmacocinétiques de Vacquinol-1, qui décrivent comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme, sont influencées par ses caractéristiques stéréochimiques . Ces propriétés sont cruciales pour l'efficacité et le profil de sécurité du médicament, faisant de Vacquinol-1 un sujet d'intérêt en recherche pharmacologique.

Pénétration de la barrière hémato-encéphalique

Une caractéristique essentielle de Vacquinol-1 est sa capacité à pénétrer la barrière hémato-encéphalique (BHE) . Ceci est particulièrement important pour le traitement des troubles du système nerveux central, car de nombreux médicaments potentiels ne parviennent pas à atteindre des concentrations thérapeutiques dans le cerveau en raison de la nature restrictive de la BHE.

Biodisponibilité orale

Vacquinol-1 aurait une bonne biodisponibilité orale . Cela signifie que lorsqu'il est administré par voie orale, une quantité importante du médicament atteint la circulation systémique, ce qui est avantageux pour le développement de médicaments oraux.

Développement préclinique pour les troubles du SNC

Les caractéristiques favorables du composé, telles que la pénétration de la BHE et la biodisponibilité orale, en font un candidat prometteur pour le développement préclinique ciblant divers troubles du système nerveux central (SNC) . La recherche dans ce domaine pourrait conduire à de nouveaux traitements pour des maladies qui ont actuellement des options thérapeutiques limitées.

Synthèse stéréosélective

La synthèse stéréosélective de Vacquinol-1 permet d'isoler des isomères actifs, qui peuvent avoir des effets thérapeutiques différents . Cet aspect de la synthèse chimique est essentiel pour optimiser l'efficacité et minimiser les effets secondaires du composé dans les applications thérapeutiques.

Mécanisme D'action

Target of Action

The compound, (2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, also known as Vacquinol-1, primarily targets glioblastoma cells . Glioblastoma is the most common and lethal of all primary brain tumors . The compound’s action on these cells is a key aspect of its therapeutic potential .

Mode of Action

Vacquinol-1 interacts with glioblastoma cells and induces cell death by catastrophic vacuolization . This process involves the disruption of plasma membrane integrity, leading to necrosis-like cell death . The primary in vitro phenotypic and oncolytic effects of Vacquinol-1 are driven primarily by fractions IIa and IIb, later confirmed to be erythro isomers [R,S]2 and [S,R]2 .

Biochemical Pathways

The compound’s ability to induce catastrophic vacuolization in glioblastoma cells suggests it may interfere with cellular processes related to membrane integrity and cell survival .

Pharmacokinetics

Vacquinol-1 is orally bioavailable and readily penetrates the blood-brain barrier (BBB), which is crucial for its action on brain tumors . The compound is a mixture of four stereoisomers due to the two adjacent stereogenic centers in the molecule . These stereoisomers display stereospecific pharmacokinetic and pharmacodynamic features , which could influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Vacquinol-1’s action is the induction of cell death in glioblastoma cells . This is achieved through catastrophic vacuolization, a process that disrupts plasma membrane integrity and leads to necrosis-like cell death .

Action Environment

The action of Vacquinol-1 is influenced by the central nervous system (CNS) environment, given the location of glioblastoma tumors . The compound’s ability to penetrate the BBB is a critical factor in its efficacy . .

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLJPGAHSLIQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279588 | |

| Record name | NSC13316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5428-80-8 | |

| Record name | NSC13316 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13316 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5428-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2R,3S,4S,5R,6S)-2-hydroxy-6-[(1R)-1-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1683383.png)

![Methanesulfonamide, N-[4-[1-hydroxy-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl]phenyl]-](/img/structure/B1683384.png)

![(2S,8S,15R,22S,25S,26R)-8-Benzyl-22-[(2S)-butan-2-yl]-15,26-dimethyl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B1683388.png)

![5-(4-Methylphenyl)-4-pyrrolidinylthiopheno[2,3-d]pyrimidine](/img/structure/B1683394.png)

![1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea](/img/structure/B1683395.png)